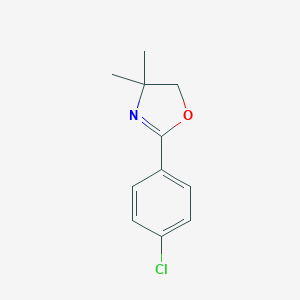
5-Chlorothiophene-3-carboxylic acid
Vue d'ensemble
Description
5-Chlorothiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H3ClO2S . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of 5-Chlorothiophene-3-carboxylic acid can be achieved through a method involving the use of n-butyllithium (n-BuLi) to 2-chlorothiophene at a temperature lower than or equal to -30 DEG C, introducing carbon dioxide, terminating the reaction, and collecting a product . Another method involves the reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis .Molecular Structure Analysis
The molecular structure of 5-Chlorothiophene-3-carboxylic acid is represented by the formula C5H3ClO2S . The molecular weight of the compound is 162.594 .Chemical Reactions Analysis
The compound can undergo a highly selective method for the direct step-down reduction of carboxylic acids to arenes, proceeding via a well-defined Pd(0)/(II) catalytic cycle .Physical And Chemical Properties Analysis
5-Chlorothiophene-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 162.6 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 287.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
Synthesis Processes and Chemical Behavior
Synthesis of Derivatives
The efficient synthesis of 5-chlorothiophene derivatives, like 4,5-dichlorothiophene-2-carboxylic acid, involves processes such as esterification, chlorination, and hydrolysis. These methods demonstrate high selectivity and yield under mild conditions, indicating potential for industrial application (Wang, Ji, & Sha, 2014).
Photochemical Behavior
The photochemical behavior of halogeno-thiophenes, including derivatives of 5-chlorothiophene, has been investigated. This research highlights the distinct reactivities of these compounds under different conditions, useful for synthetic applications (D’Auria et al., 1989).
Chemical Reactions and Properties
Studies on the reactions of chlorothiophene derivatives, including 5-chlorothiophene-2-carboxylic acid, have provided insights into their properties. For instance, reactions with cation exchange resin and orthophosphoric acid lead to dimer-type products, offering potential routes for new chemical syntheses (Sone et al., 1986).
Applications in Materials Science
- Optoelectronic Device Fabrication: Ruthenium complexes with 5-chlorothiophene-2-carboxylic acid ligands have shown excellent stabilities and thermal decomposition temperatures suitable for optoelectronic device fabrication. This research broadens the scope of materials applicable in the field of optoelectronics (Swarnalatha, Kamalesu, & Subramanian, 2016).
Medicinal Chemistry and Pharmacology
- Synthesis of Anti-Inflammatory Agents: Research has shown that derivatives of thiophene carboxylic acids, similar to 5-chlorothiophene-3-carboxylic acid, possess potent anti-inflammatory activity. This indicates the potential for developing new anti-inflammatory drugs using thiophene derivatives (Radwan, Shehab, & El-Shenawy, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
5-chlorothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVPYUUZOZBLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356033 | |
| Record name | 5-chlorothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiophene-3-carboxylic acid | |
CAS RN |
36157-42-3 | |
| Record name | 5-chlorothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)

![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)


![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)

